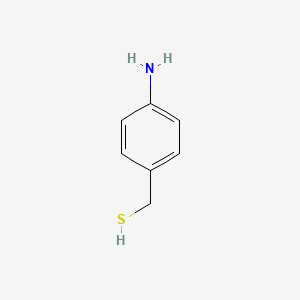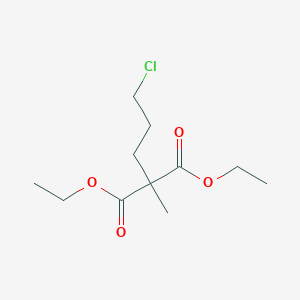
Diethyl (3-chloropropyl)(methyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-chloropropyl)(methyl)propanedioate is an organic compound that belongs to the class of malonic esters It is a derivative of diethyl malonate, where one of the hydrogen atoms on the carbon chain is replaced by a 3-chloropropyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-chloropropyl)(methyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with 3-chloropropyl bromide and methyl iodide to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-chloropropyl)(methyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial deprotonation to form the enolate ion.
3-Chloropropyl Bromide and Methyl Iodide: Alkylating agents used in the substitution reactions.
Aqueous Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl (3-chloropropyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl (3-chloropropyl)(methyl)propanedioate involves its reactivity as a malonic ester. The compound’s enolate ion can act as a nucleophile, participating in various substitution and addition reactions. The presence of the chloropropyl and methyl groups influences its reactivity and the types of products formed. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, which lacks the chloropropyl and methyl substitutions.
Diethyl (3-chloropropyl)malonate: Similar but without the methyl group.
Diethyl (methyl)malonate: Similar but without the chloropropyl group
Uniqueness
The combination of these substituents allows for a broader range of chemical transformations and applications in various fields .
Properties
CAS No. |
91355-29-2 |
|---|---|
Molecular Formula |
C11H19ClO4 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
diethyl 2-(3-chloropropyl)-2-methylpropanedioate |
InChI |
InChI=1S/C11H19ClO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 |
InChI Key |
CYWXBKCRHQWBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






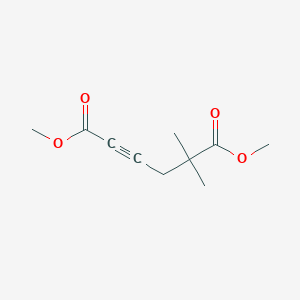
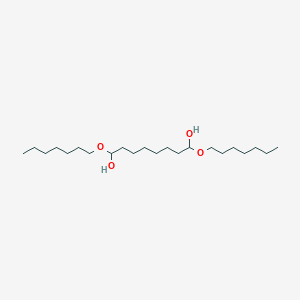
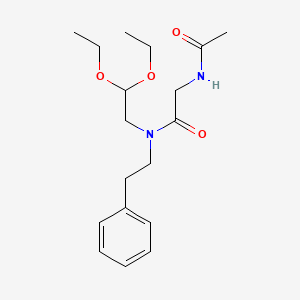
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
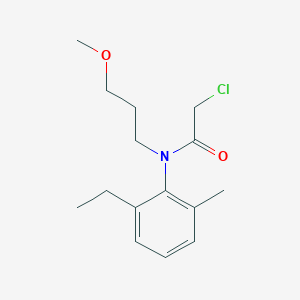
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
